4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol
Overview
Description
4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an ethoxyaniline derivative reacts with a nitropyrimidine compound under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyaniline and pyrimidine rings can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol and pyrimidine derivatives.
Scientific Research Applications
4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-Methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol
- 4-[[4-(4-Chloranilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol
- 4-[[4-(4-Fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol
Uniqueness
4-[[4-(4-Ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol is unique due to the presence of the ethoxyaniline group, which may impart specific chemical and biological properties. This compound’s structure allows for various modifications, making it a versatile molecule for research and industrial applications. Its potential biological activity also sets it apart from similar compounds, making it a valuable target for drug development and other scientific studies.
Properties
IUPAC Name |
4-[[4-(4-ethoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-3-28-16-10-6-13(7-11-16)21-18-17(24(26)27)12(2)20-19(23-18)22-14-4-8-15(25)9-5-14/h4-11,25H,3H2,1-2H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMIREABCBRHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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